Taraxasteryl acetate
Overview
Description
Taraxasterol acetate: is a pentacyclic triterpene acetate derived from taraxasterol, a bioactive compound found in dandelions (Taraxacum officinale). Taraxasterol is known for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . Taraxasterol acetate is formed by the acetylation of taraxasterol, which enhances its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of taraxasterol acetate involves the acetylation of taraxasterol using acetyl-CoA as an acyl donor. The enzyme LsTAT1, a triterpene acetyltransferase, catalyzes this reaction . The reaction conditions typically involve the use of a cell-free system where the enzyme exhibits activity for the acetylation of taraxasterol .
Industrial Production Methods: Industrial production of taraxasterol acetate can be achieved through the heterologous expression of the LsTAT1 gene in yeast or tobacco plants. This method allows for the large-scale production of taraxasterol acetate by converting free triterpenes into their acetate forms .
Chemical Reactions Analysis
Types of Reactions: Taraxasterol acetate undergoes various chemical reactions, including:
Oxidation: Taraxasterol acetate can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert taraxasterol acetate back to taraxasterol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.
Major Products:
Oxidation: Oxidized derivatives of taraxasterol acetate.
Reduction: Taraxasterol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Taraxasterol acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of taraxasterol acetate involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting Inflammatory Pathways: Taraxasterol acetate reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by inhibiting nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways.
Antioxidant Activity: It increases the activity of the CYP2E1/Nrf2/HO-1 pathway, which helps in reducing oxidative stress.
Anti-carcinogenic Effects: Taraxasterol acetate has been shown to inhibit the growth of cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
ψ-Taraxasterol: Another triterpene acetate found in dandelions with similar bioactive properties.
Taraxerol Acetate: A triterpene acetate with anti-inflammatory and antioxidant properties.
Lupeol Acetate: Known for its anti-inflammatory and anti-carcinogenic effects.
Uniqueness of Taraxasterol Acetate: Taraxasterol acetate is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways effectively. Its enhanced stability and bioavailability compared to taraxasterol make it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUTIOWNUGQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982799 | |
Record name | Urs-20(30)-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-43-3 | |
Record name | TARAXASTEROL, ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urs-20(30)-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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